![molecular formula C13H17NO4 B14133630 Methyl 3-[(ethoxycarbonyl)(ethyl)amino]benzoate](/img/structure/B14133630.png)
Methyl 3-[(ethoxycarbonyl)(ethyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, a carbomethoxyphenyl group, and an ethylcarbamate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate typically involves the reaction of 3-carbomethoxyphenyl isocyanate with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Carbomethoxyphenyl isocyanate+Ethylamine→Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Oxidation: It can be oxidized using strong oxidizing agents to form the corresponding N-oxide.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water as the solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Alkyl or aryl halides, appropriate catalysts.
Major Products:
Hydrolysis: Ethylamine and 3-carbomethoxybenzoic acid.
Oxidation: Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate N-oxide.
Substitution: Various substituted carbamates depending on the reagents used.
科学的研究の応用
Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
類似化合物との比較
Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate can be compared with other carbamate compounds, such as:
- Methyl N-(3-carbomethoxyphenyl)-N-methylcarbamate
- Propyl N-(3-carbomethoxyphenyl)-N-propylcarbamate
- Butyl N-(3-carbomethoxyphenyl)-N-butylcarbamate
Uniqueness: Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate is unique due to its specific ethyl and carbomethoxyphenyl groups, which confer distinct chemical and biological properties. These properties make it suitable for specific applications that other carbamates may not be able to fulfill.
特性
分子式 |
C13H17NO4 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC名 |
methyl 3-[ethoxycarbonyl(ethyl)amino]benzoate |
InChI |
InChI=1S/C13H17NO4/c1-4-14(13(16)18-5-2)11-8-6-7-10(9-11)12(15)17-3/h6-9H,4-5H2,1-3H3 |
InChIキー |
WFAVESMAKDOOOE-UHFFFAOYSA-N |
正規SMILES |
CCN(C1=CC=CC(=C1)C(=O)OC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14133547.png)
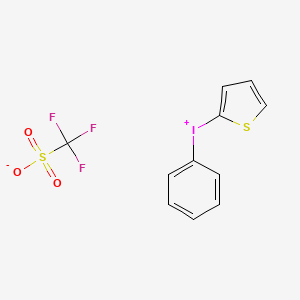
![2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane](/img/structure/B14133555.png)
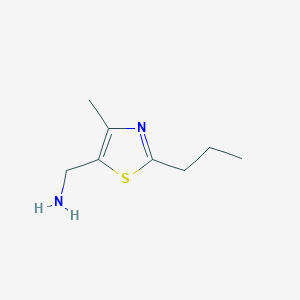
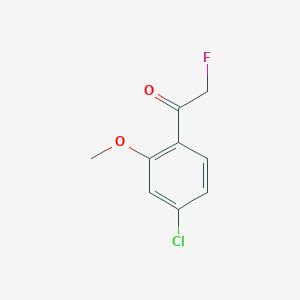
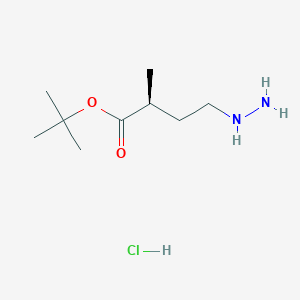
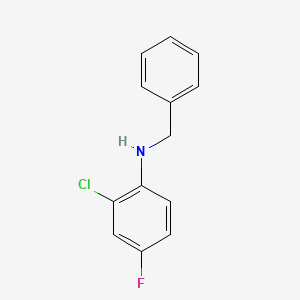
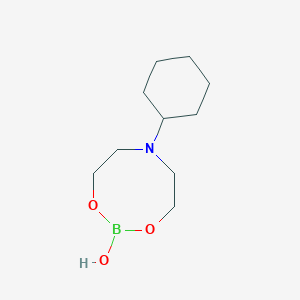
![2-methyl-6-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14133597.png)
![1-[2-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14133598.png)
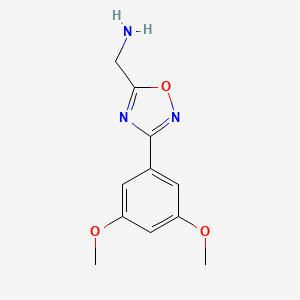
![Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B14133608.png)
![1-[3-(1,3-Dioxolan-2-yl)phenyl]indole](/img/structure/B14133614.png)
![2-[[5,6-dideuterio-3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole](/img/structure/B14133617.png)
